molecular formula C15H17N7O2S2 B11069885 (2Z)-2-{(1R,2R,5S)-2-[4-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

(2Z)-2-{(1R,2R,5S)-2-[4-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

Cat. No.: B11069885
M. Wt: 391.5 g/mol
InChI Key: JUKXKAAETKATSW-KWMALQJNSA-N
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Description

2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a tetraazole ring, a hydrazinecarbothioamide group, and a dioxabicyclooctane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The initial step often includes the formation of the tetraazole ring through a cyclization reaction involving a suitable precursor. This is followed by the introduction of the hydrazinecarbothioamide group under controlled conditions. The final step involves the formation of the dioxabicyclooctane framework, which is achieved through a series of cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetraazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE shares similarities with other tetraazole-containing compounds, such as 2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE derivatives.
  • Other similar compounds: include those with hydrazinecarbothioamide groups or dioxabicyclooctane frameworks.

Uniqueness

The uniqueness of 2-{(1R,2R,5S)-2-[4-(4-METHYLPHENYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N7O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

[(Z)-[(1R,2R,5S)-2-[4-(4-methylphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C15H17N7O2S2/c1-8-2-4-9(5-3-8)21-15(26)22(20-19-21)11-6-10(17-18-14(16)25)13-23-7-12(11)24-13/h2-5,11-13H,6-7H2,1H3,(H3,16,18,25)/b17-10-/t11-,12+,13+/m1/s1

InChI Key

JUKXKAAETKATSW-KWMALQJNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=S)N(N=N2)[C@@H]3C/C(=N/NC(=S)N)/[C@H]4OC[C@@H]3O4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)N(N=N2)C3CC(=NNC(=S)N)C4OCC3O4

Origin of Product

United States

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